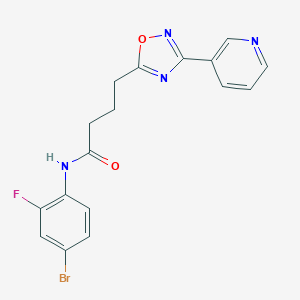
1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone, also known as BPTET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific targets in cells, such as enzymes and receptors. 1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurodegenerative diseases, respectively. 1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone has also been shown to modulate the expression of certain genes involved in inflammation and cancer.
Advantages And Limitations For Lab Experiments
1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily evaluated using various assays. However, 1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone also has some limitations. It is not very soluble in water, which may limit its applications in aqueous systems. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone. One direction is to further elucidate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential applications in other fields, such as catalysis and optoelectronics. Additionally, the development of more efficient synthesis methods and the modification of 1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone to improve its solubility and biological activity are also potential future directions.
Synthesis Methods
1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone can be synthesized using a simple and efficient method involving the reaction of 4-bromobenzaldehyde, 5-phenyl-1H-tetrazole, and ethyl acetoacetate in the presence of a base and a solvent. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield 1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone.
Scientific Research Applications
1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. It has been reported to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer activities. 1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone has also been used as a building block in the synthesis of novel materials and as a fluorescent probe for the detection of metal ions.
properties
Product Name |
1-(4-bromophenyl)-2-(5-phenyl-1H-tetraazol-1-yl)ethanone |
|---|---|
Molecular Formula |
C15H11BrN4O |
Molecular Weight |
343.18 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(5-phenyltetrazol-1-yl)ethanone |
InChI |
InChI=1S/C15H11BrN4O/c16-13-8-6-11(7-9-13)14(21)10-20-15(17-18-19-20)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
QBUMBIAHZIPLSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=NN2CC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277082.png)
![N-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277083.png)
![N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277085.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277086.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B277094.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)
